1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-chloroethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c6-1-2-10-3-4(5(7)11)8-9-10/h3H,1-2H2,(H2,7,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFYUPWTDPWTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCCl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole-3-carboxylates with 2-chloroethylamine under mild conditions. This reaction typically proceeds in the presence of a base such as sodium hydroxide and a solvent like tetrahydrofuran (THF) at room temperature . Another method involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. These methods utilize copper-on-charcoal as a heterogeneous catalyst, allowing for efficient and scalable production . The use of continuous flow reactors ensures consistent product quality and minimizes waste generation.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation to form triazole N-oxides or reduction to form dihydrotriazoles.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions to form triazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Cycloaddition Reactions: These reactions often require a copper catalyst and proceed under mild conditions.
Major Products Formed
Substitution Reactions: Formation of new triazole derivatives with varied functional groups.
Oxidation and Reduction: Formation of triazole N-oxides or dihydrotriazoles.
Cycloaddition Reactions: Formation of triazolines.
Scientific Research Applications
IDO1 Inhibition
Recent studies have highlighted the efficacy of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide as a potent inhibitor of the IDO1 enzyme. IDO1 plays a critical role in immune regulation and is implicated in cancer progression by promoting immune tolerance. Compounds based on the 1,2,3-triazole scaffold have shown promising results in enhancing T cell activity against tumors.
- In vitro Studies : Specific derivatives demonstrated low nanomolar IC50 values against IDO1, indicating strong inhibitory activity with minimal cytotoxic effects on cancer cells such as MDA-MB-231 .
- In vivo Efficacy : Animal studies reported tumor growth inhibition rates between 79% to 96%, suggesting significant therapeutic potential in cancer immunotherapy .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity. Research indicates that triazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for anti-inflammatory drugs.
- Selectivity : Some derivatives have shown high selectivity for COX-2 over COX-1, with IC50 values indicating better potency compared to standard anti-inflammatory drugs like indomethacin .
- Mechanism of Action : The inhibition of pro-inflammatory markers such as TNF-α and IL-6 has been documented, further supporting its potential as an anti-inflammatory agent .
Versatile Synthetic Platform
The structural versatility of the triazole ring allows for extensive modifications that can enhance pharmacological properties. The presence of nitrogen atoms in the triazole structure facilitates interactions with various biological targets.
- Drug Candidates : The compound has been explored as a scaffold for developing new therapeutic agents across multiple disease areas, including cancer and inflammatory conditions .
Structural Modifications
Research has focused on modifying the carboxamide group and other substituents to optimize binding affinity and selectivity for target enzymes like IDO1.
| Compound | Modification | IC50 (nM) | Activity |
|---|---|---|---|
| 4i | N-substituted moiety | 92 | High potency against IDO1 |
| 4k | Sulfamide group | 94 | Effective in vivo antitumor activity |
| 4l | Hydroxylamine group | 93 | Strong binding affinity |
These modifications have led to compounds that not only inhibit IDO1 effectively but also demonstrate improved selectivity over other enzymes involved in metabolic pathways .
Broader Implications
The applications of this compound extend beyond cancer therapy into fields such as:
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit enzymes critical for cancer cell proliferation, such as glycogen synthase kinase-3 (GSK-3) and epidermal growth factor receptor (EGFR) . The compound’s antifungal activity is attributed to its ability to disrupt fungal cell membrane integrity .
Comparison with Similar Compounds
Rufinamide (1-((2,6-Difluorophenyl)methyl)-1H-1,2,3-triazole-4-carboxamide)
Z995908944 (N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide)
MKA038 (1-(3,4-Dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide)
- Structure : 3,4-dichlorophenyl and furan-methyl groups.
- Lipophilicity : Dichlorophenyl substituents likely increase logP compared to chloroethyl .
Triazole-Carboxamides with Heterocyclic/Aromatic Groups
3o (5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide)
CAI (5-Amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide)
- Structure : Bulky benzoyl-benzyl substituent.
- Metabolism: Cleaved into triazole and benzophenone moieties, reducing activity .
Chloroethyl-Containing Analogues
1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU)
AB668 (Isobutyl 5-Fluoro-3-(1-(1-(2-((4-Isobutylphenyl)sulfonamido)ethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1H-indole-2-carboxylate)
- Structure : Sulfonamide-piperidine-triazole hybrid.
- Activity : Bivalent CK2 inhibitor with anticancer activity .
Key Comparative Data
Mechanistic and Pharmacological Insights
- Metabolic Stability : Unlike CAI, which undergoes phase I cleavage, the chloroethyl group may enhance metabolic stability compared to ester or benzyl substituents .
- Solubility : The target compound’s logP (-0.6) suggests moderate hydrophilicity, contrasting with dichlorophenyl derivatives (e.g., MKA038) .
Biological Activity
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. The presence of the chloroethyl group and the carboxamide moiety enhances its reactivity and biological interactions.
The biological activity of triazole derivatives is often attributed to their ability to inhibit various enzymes and pathways. Specifically, this compound has shown potential in:
- Inhibition of Indoleamine 2,3-dioxygenase (IDO1) : This enzyme plays a crucial role in immune regulation and tumor progression. Compounds with similar structures have demonstrated significant IDO1 inhibitory activity, leading to enhanced cytotoxic T-cell proliferation and reduced tumor growth in animal models .
- Antimicrobial Activity : Triazoles are known for their antifungal and antibacterial properties. The compound's structure suggests potential effectiveness against various pathogens by disrupting their metabolic processes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of similar triazole compounds:
Study on IDO1 Inhibition
A recent study investigated the IDO1 inhibitory effects of various triazole derivatives. It was found that compounds with halogen substitutions exhibited higher potency due to enhanced binding interactions with the enzyme's active site. The study reported tumor growth inhibition rates of up to 96% in murine models when treated with these compounds .
Antimicrobial Evaluation
Another study focused on the antimicrobial properties of triazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to or lower than traditional antibiotics, suggesting their potential as effective antimicrobial agents .
Q & A
Q. What are the established synthetic routes for 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach, to form the triazole core. Key steps include:
- Preparation of a 2-chloroethyl azide intermediate.
- Reaction with a terminal alkyne-functionalized carboxamide precursor under mild conditions (e.g., room temperature, aqueous/organic solvent mix).
- Purification via column chromatography or recrystallization .
Critical reagents: Copper(I) iodide as a catalyst, sodium ascorbate as a reductant, and anhydrous solvents (e.g., DMF, THF) to minimize side reactions.
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and purity (e.g., δ 8.2 ppm for triazole protons) .
- X-ray Crystallography: SHELXL or similar software refines crystal structures to resolve bond lengths, angles, and stereochemistry .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Q. What biological activities are commonly investigated for this compound?
- Anticancer: Evaluated via cytotoxicity assays (e.g., MTT) against cell lines like MCF-7 or A549. Activity correlates with chloroethyl group interactions with DNA repair enzymes .
- Antimicrobial: Tested against Gram-positive/negative bacteria (MIC values reported) due to triazole-mediated disruption of microbial membranes .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and sustainability?
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Chloroethyl vs. Fluorophenyl: Chloroethyl enhances DNA alkylation (anticancer), while fluorophenyl improves lipophilicity and blood-brain barrier penetration .
- SAR Studies: Replace the carboxamide with ester groups to assess hydrolytic stability. Use docking simulations (AutoDock Vina) to predict binding affinity shifts .
Q. How to resolve contradictions in crystallographic data during refinement?
Q. What computational methods predict binding modes and pharmacokinetics?
Q. How to assess stability under varying experimental conditions?
- Forced Degradation Studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions. Monitor degradation via LC-MS .
- Thermal Stability: DSC/TGA analysis reveals decomposition points (>200°C) and hygroscopicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
